

toxicological profile and safety data for (S)-2-methylpiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-METHYLPiperidine

Cat. No.: B2786163

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile and Safety of (S)-2-Methylpiperidine

Introduction: The Profile of a Chiral Building Block

(S)-2-methylpiperidine, a chiral cyclic amine, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialized catalysts.^[1] Its stereospecific nature makes it a valuable component for creating complex molecules with precise three-dimensional architectures.^{[1][2]} As with any reactive chemical intermediate, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for the risk assessment of any final products derived from it.

This guide provides a comprehensive overview of the known safety and toxicological data for **(S)-2-methylpiperidine**. Critically, it also highlights the significant gaps in the publicly available data for this compound. In the absence of specific studies, this document employs a surrogate approach, leveraging data from the parent compound, piperidine, and the racemic mixture of 2-methylpiperidine to construct a preliminary but scientifically grounded toxicological profile. This analysis is intended to guide researchers and drug development professionals in safe handling practices and in designing necessary toxicological evaluations.

Property	Value	Source
Chemical Formula	C ₆ H ₁₃ N	[1] [3] [4]
Molecular Weight	99.17 g/mol	[3] [4]
CAS Number	3197-42-0	[5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	117-121 °C	[1]
Density	0.823 - 0.844 g/mL at 25 °C	[1]
Solubility	Soluble in water and common organic solvents	[1]
Flash Point	15.56 °C (60.0 °F) - closed cup	

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) classifications for 2-methylpiperidine (the racemate, which includes the (S)-enantiomer) indicate several primary hazards that must be addressed through stringent safety protocols.[\[6\]](#)[\[7\]](#)

Hazard Class	Category	Hazard Statement
Flammable Liquids	2	H225: Highly flammable liquid and vapor
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled
Skin Corrosion/Irritation	1B / 2	H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	1 / 2A	H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Note: Classifications can vary slightly between suppliers and regulatory bodies. The most severe classifications are presented here.

The primary routes of occupational exposure are inhalation of vapors and dermal contact. The high flammability and low flash point necessitate storage in a cool, well-ventilated area away from ignition sources.^[8] Engineering controls, such as fume hoods, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and eye/face protection, are mandatory when handling this substance.^[9]

Addressing Toxicological Data Gaps: A Surrogate-Based Assessment

A critical finding in the review of publicly accessible literature and safety data sheets is the profound lack of specific toxicological studies for **(S)-2-methylpiperidine**.^[5] Key endpoints such as acute toxicity (LD50/LC50), repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity have not been formally reported for the (S)-enantiomer.

In such instances, a standard practice in toxicology and risk assessment is to use data from structurally similar compounds to infer a potential hazard profile. The most relevant surrogates are the racemic mixture (2-methylpiperidine) and the parent compound, piperidine. While this approach provides valuable preliminary insights, it is not a substitute for specific testing of the compound of interest. The addition of a methyl group can alter metabolic pathways, lipophilicity, and receptor interactions, potentially leading to different toxicological outcomes.

Inferred Toxicological Profile

Acute Toxicity

No specific LD50 or LC50 values are available for **(S)-2-methylpiperidine**. However, data for the parent compound, piperidine, indicate moderate to high acute toxicity via multiple routes of exposure.

Surrogate	Route	Species	Value (LD50/LC50)	Classification	Source
Piperidine	Oral	Rat	133 - 740 mg/kg bw	Harmful if swallowed	[10]
Piperidine	Inhalation	Rat	4.8 mg/L (4 hours)	Toxic if inhaled	[10]
Piperidine	Dermal	Rabbit	Data indicates toxicity	Toxic in contact with skin	[10] [11]

Expert Insight: The methyl group in **(S)-2-methylpiperidine** may slightly increase its lipophilicity compared to piperidine, which could potentially enhance its absorption across biological membranes. Therefore, it is prudent to assume its acute toxicity is, at a minimum, comparable to that of piperidine. Symptoms of acute exposure are likely to include severe irritation of the respiratory tract, skin, and eyes, and upon systemic absorption, may lead to neurological effects such as dizziness, headache, and nausea.[\[8\]](#)[\[12\]](#)

Skin and Eye Irritation

The GHS classification of 2-methylpiperidine as causing severe skin burns and serious eye damage is well-supported by data on piperidine, which is known to be corrosive.[\[7\]](#)[\[10\]](#) The basicity of the amine group is the primary driver of this effect, causing chemical burns upon contact with tissues.

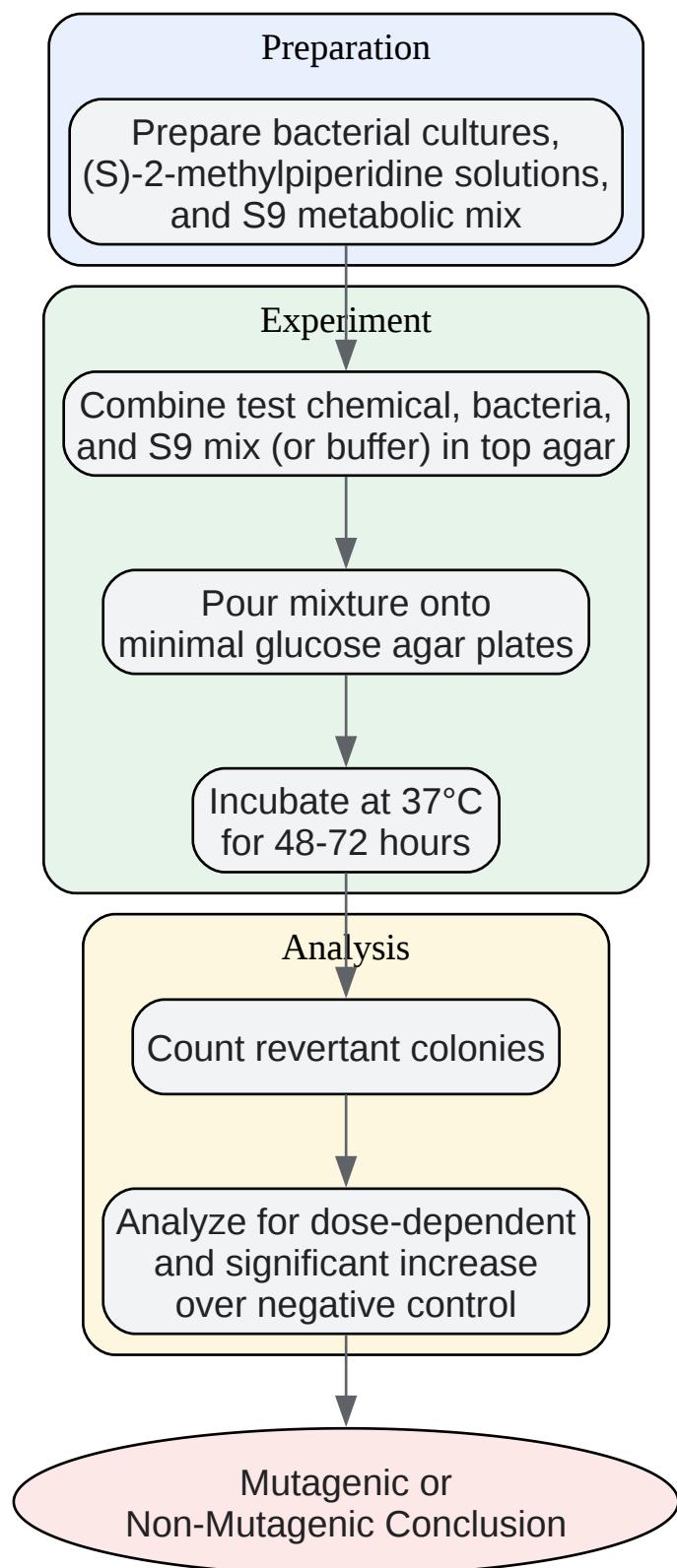
Experimental Causality: The corrosive action stems from the ability of the amine to hydrolyze proteins and saponify lipids in cell membranes, leading to rapid tissue destruction. Therefore, immediate and thorough rinsing with water for at least 15 minutes after any contact is critical to mitigate damage.[\[8\]](#)

Genotoxicity

There is no available data on the mutagenic or clastogenic potential of **(S)-2-methylpiperidine**. For any new chemical entity, particularly one intended for pharmaceutical development, assessing genotoxicity is a mandatory step. A standard battery of tests is required to evaluate the potential for DNA damage.

Proposed Foundational Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a universally accepted initial screening assay for identifying gene mutations. It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test chemical can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.


Methodology Rationale: The inclusion of a mammalian metabolic activation system (e.g., rat liver S9 fraction) is crucial. Some chemicals are not genotoxic themselves but are metabolized into reactive electrophiles that can damage DNA. This step mimics mammalian metabolism and is essential for a comprehensive assessment.

Step-by-Step Protocol: Ames Test (OECD TG 471)

- **Strain Selection:** Utilize at least five strains, including TA98, TA100, TA1535, TA1537, and either *E. coli* WP2 uvrA or WP2 uvrA (pKM101).
- **Dose Range Finding:** Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of **(S)-2-methylpiperidine**. The highest concentration should show

some toxicity but not kill the majority of the bacteria.

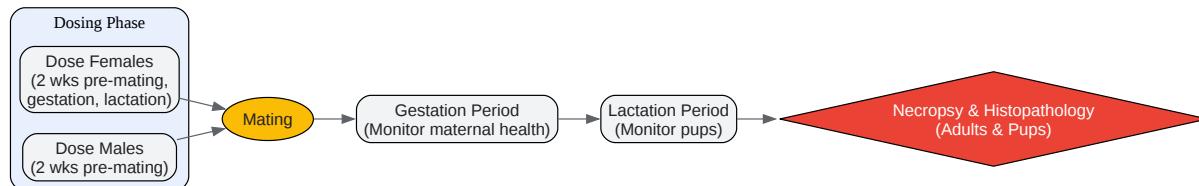
- Main Experiment (Plate Incorporation Method):
 - To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test chemical solution at a specific concentration, and 0.5 mL of S9 mix (for metabolic activation) or a buffer (for non-activation).
 - Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
 - Incubate the plates at 37 °C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations over the negative control.

[Click to download full resolution via product page](#)

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Carcinogenicity

No carcinogenicity studies have been conducted on **(S)-2-methylpiperidine**. A study from 1973 investigated the carcinogenic action of the N-nitroso derivative, N-nitroso-2-methylpiperidine, in rats, which was found to induce tumors.[13]

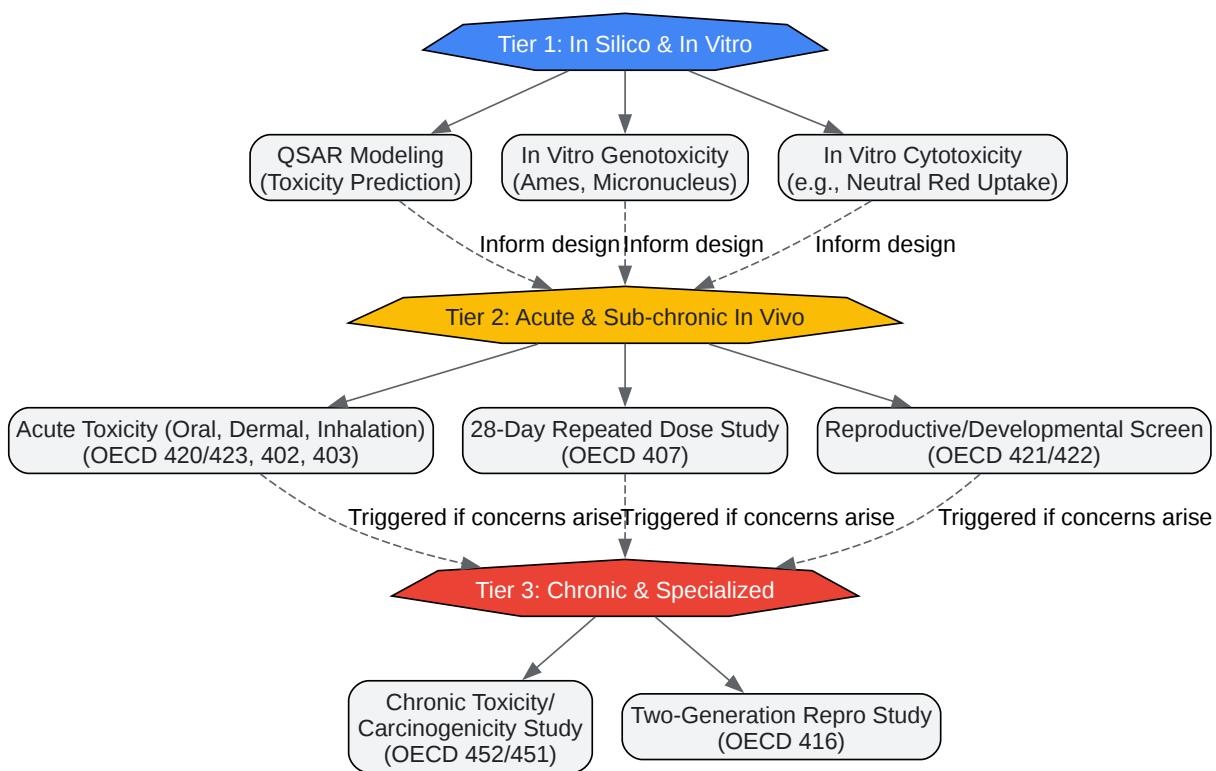

Expert Insight: This finding is significant because secondary amines like **(S)-2-methylpiperidine** can be converted to carcinogenic N-nitrosamines in the presence of nitrosating agents (e.g., nitrites, which can be found in certain foods or formed under acidic conditions in the stomach). This potential for endogenous formation of a carcinogen is a toxicological flag that must be considered in any drug development program.

Reproductive and Developmental Toxicity

This is another area with a complete lack of data. Studies on the parent compound, piperidine, suggest a potential for developmental toxicity at doses that also cause maternal toxicity.[10] A no-observed-effect concentration (NOEC) for both maternal and developmental toxicity in rats was determined to be 3 mg/m³ in one study.[10]

Proposed Screening Assay: OECD TG 421/422

To obtain initial data, a Reproduction/Developmental Toxicity Screening Test (OECD TG 421) or a Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422) would be appropriate. These studies are designed to provide preliminary information on potential effects on male and female reproductive performance and on the development of offspring.



[Click to download full resolution via product page](#)

Caption: Workflow for a Developmental Toxicity Screening Study.

Proposed Tiered Toxicological Testing Strategy

For a compound with significant data gaps like **(S)-2-methylpiperidine**, a tiered, intelligent testing strategy is the most efficient and ethical approach. This strategy begins with computational and in vitro models to prioritize and guide subsequent in vivo tests.

[Click to download full resolution via product page](#)

Caption: Proposed Tiered Toxicological Testing Strategy.

Strategy Rationale:

- Tier 1: This foundational tier uses computer models (QSAR) and cell-based assays to predict potential toxicities and mechanisms without using animals. Positive findings here, especially in genotoxicity, are significant red flags.
- Tier 2: If the intended use of the compound warrants further investigation (e.g., significant human exposure is expected), well-defined in vivo studies are conducted. These provide crucial dose-response information and identify target organs. A 28-day study can reveal effects of repeated exposure, and a screening reproductive study provides initial data on this critical endpoint.
- Tier 3: These long-term, resource-intensive studies are generally reserved for compounds with widespread human exposure (like pharmaceuticals or food additives) or when earlier tiers indicate a potential for serious chronic effects like cancer or multi-generational reproductive harm.

Conclusion and Recommendations

The available data for **(S)-2-methylpiperidine** clearly identify it as a highly flammable liquid that is irritating to the respiratory system and corrosive to the skin and eyes.[\[1\]](#)[\[5\]](#)[\[6\]](#) However, a comprehensive toxicological profile is incomplete due to a significant lack of data for key systemic endpoints.

Based on a surrogate analysis using piperidine, it is prudent to handle **(S)-2-methylpiperidine** as a compound with moderate to high acute toxicity via oral, dermal, and inhalation routes. The potential for the formation of carcinogenic N-nitrosamines is a notable hazard that requires careful consideration in its application and handling.

For any organization involved in the development or large-scale use of **(S)-2-methylpiperidine**, it is strongly recommended to undertake a tiered toxicological testing strategy, beginning with in vitro genotoxicity assays, to fill the existing data gaps. This is not only essential for regulatory compliance but is a fundamental component of responsible chemical stewardship and worker safety.

References

- ChemBK. (2024-04-09). (S)-(+)-2-METHYLPIPERIDINE.
- Wiessler, M., & Schmähl, D. (1973). [The carcinogenic action of n-nitroso-compounds. Second communication. s (plus) and r(minus)-n-nitroso-2-methyl-piperidine (author's transl)]. Zeitschrift für Krebsforschung und klinische Onkologie. Cancer research and clinical oncology, 79(2), 118–122.
- ChemSynthesis. (n.d.). 2-methylpiperidine.
- PubChem. (n.d.). (S)-(+)-2-Methylpiperidine.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016-02-05). Piperidine: Human health tier II assessment.
- PubChem. (n.d.). 2-Methylpiperidine.
- ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry.
- Daware, M. B., Mujumdar, A. M., & Ghaskadbi, S. (2000). Reproductive toxicity of piperine in Swiss albino mice. *Planta medica*, 66(3), 231–236.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Health Protection Agency. (n.d.). Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity.
- Society for Reproduction and Fertility. (2021). Reproductive Toxicology.
- Wang, W. B., et al. (2007). Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay. *Mutation research*, 629(1), 21–27.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Augustine, S., et al. (2020). Disentangling Mechanisms Behind Chronic Lethality through Toxicokinetic–Toxicodynamic Modeling. *Environmental toxicology and chemistry*, 39(2), 344–355.
- NIST. (n.d.). 2-Methylpiperidine.
- NIST. (n.d.). 2-Methylpiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]

- 2. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scbt.com [scbt.com]
- 5. (S)-(+)-2-Methylpiperidine - Safety Data Sheet [chemicalbook.com]
- 6. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. [The carcinogenic action of n-nitroso-compounds. Second communication. s (plus) and r(minus)-n-nitroso-2-methyl-piperidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [toxicological profile and safety data for (S)-2-methylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2786163#toxicological-profile-and-safety-data-for-s-2-methylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com